Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate

Molecular Weight Atom Economy Formulation Density

Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate (CAS 99688-51-4) is a quaternary ammonium salt composed of a diethyl(2-hydroxyethyl)methylammonium cation paired with a nitrate anion and a dicyclopentylacetate ester moiety. Its molecular formula is C₁₉H₃₆N₂O₅, with a molecular weight of 372.5 g/mol.

Molecular Formula C19H36N2O5
Molecular Weight 372.5 g/mol
CAS No. 99688-51-4
Cat. No. B13782849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate
CAS99688-51-4
Molecular FormulaC19H36N2O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[N+](=O)([O-])[O-]
InChIInChI=1S/C19H36NO2.NO3/c1-4-20(3,5-2)14-15-22-19(21)18(16-10-6-7-11-16)17-12-8-9-13-17;2-1(3)4/h16-18H,4-15H2,1-3H3;/q+1;-1
InChIKeyTUUXCKFDIWXPKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium, Diethyl(2-hydroxyethyl)methyl-, Nitrate, Dicyclopentylacetate (CAS 99688-51-4): Procurement-Relevant Identity and Class Placement


Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate (CAS 99688-51-4) is a quaternary ammonium salt composed of a diethyl(2-hydroxyethyl)methylammonium cation paired with a nitrate anion and a dicyclopentylacetate ester moiety . Its molecular formula is C₁₉H₃₆N₂O₅, with a molecular weight of 372.5 g/mol . The compound belongs to a structurally conserved series of dicyclopentylacetate-bearing quaternary ammonium agents that also includes penoctonium bromide (N-octyl, CAS 17088-72-1), diponium bromide (N-triethyl, CAS 2001-81-2), and the N-pentyl bromide analog [1][2]. Within this series, the target compound is uniquely characterized by the combination of an N-methyl substituent and a nitrate counterion, features that distinguish it from all listed comparators.

Why Generic Substitution of Ammonium, Diethyl(2-hydroxyethyl)methyl-, Nitrate, Dicyclopentylacetate Is Not Supported by Evidence


Despite sharing a common dicyclopentylacetate ester scaffold, the quaternary ammonium compounds within this family exhibit substantial divergence in both the nitrogen substituent pattern and the counterion identity . The N-methyl substitution on the target compound produces a steric and electronic environment at the quaternary nitrogen that is fundamentally different from the N-octyl chain of penoctonium bromide or the N-triethyl arrangement of diponium bromide [1]. Concurrently, the nitrate anion confers a distinct set of physicochemical properties—including thermal behavior, aqueous solubility, and hydrolytic stability—relative to the bromide salts that dominate this compound class. These structural variables are not cosmetic; they directly modulate receptor binding kinetics, esterase susceptibility, and formulation compatibility, meaning that in-class compounds cannot be assumed interchangeable without loss or alteration of function.

Quantitative Differentiation Evidence for Ammonium, Diethyl(2-hydroxyethyl)methyl-, Nitrate, Dicyclopentylacetate (CAS 99688-51-4) vs. In-Class Analogs


Molecular Weight and Atom Economy: Target Nitrate vs. Diponium Bromide

The target nitrate compound (C₁₉H₃₆N₂O₅) has a molecular weight of 372.5 g/mol, which is approximately 7.9% lower than that of diponium bromide (C₂₀H₃₈BrNO₂, 404.4 g/mol) . On a per-mole basis, the lighter target compound delivers a higher molar concentration of the active dicyclopentylacetate ester pharmacophore per unit mass. For procurement scenarios where dosing or loading is weight-limited, this difference translates to fewer grams required to achieve the same molar equivalent.

Molecular Weight Atom Economy Formulation Density

Thermal Behavior: Melting Point Depression in Nitrate vs. Bromide Quaternary Ammonium Salts

Diponium bromide exhibits a well-defined melting point of 185–186 °C, characteristic of crystalline quaternary ammonium bromide salts . Although a precise experimental melting point for the target nitrate compound is not publicly available, the nitrate anion is recognized within the ionic liquid and quaternary ammonium salt literature to produce substantially lower melting points compared to the corresponding bromide salts—often by 50–150 °C—due to weaker lattice energy and greater conformational freedom of the nitrate ion [1]. Vendor descriptions note the target compound's melting point as 'generally low due to its ionic nature' . This thermal depression is a direct consequence of the nitrate counterion and is not replicated by the bromide analogs.

Melting Point Thermal Stability Counterion Effect

Hydrolytic Stability Differentiation: Nitrate vs. Bromide Counterion Influence on Ester Degradation Rate

The dicyclopentylacetate ester linkage is the primary hydrolytic vulnerability across this compound class. Under physiological conditions, diponium bromide undergoes enzymatic and aqueous hydrolysis, releasing dicyclopentylacetic acid and the quaternary ammonium alcohol . The nitrate anion, being a weaker nucleophile than bromide, is predicted to reduce the rate of nucleophile-catalyzed ester hydrolysis in aqueous media . Additionally, nitrate salts typically exhibit lower hygroscopicity than bromide salts, which may further retard hydrolysis by limiting water uptake from ambient atmosphere [1]. While direct comparative hydrolysis half-life data are not available for this specific pair, the counterion-dependent degradation rate is a well-established phenomenon in quaternary ammonium ester chemistry.

Hydrolytic Stability Ester Degradation Counterion Effect

N-Methyl Substitution: Structural Divergence from N-Octyl (Penoctonium) and N-Triethyl (Diponium) Analogs Influencing Receptor Engagement

The target compound carries an N-methyl group, whereas its closest pharmacological analogs penoctonium bromide and diponium bromide possess an N-octyl chain and an N-triethyl arrangement, respectively [1]. In quaternary ammonium anticholinergics, the size and lipophilicity of the N-substituent directly govern muscarinic receptor subtype selectivity and residence time [2]. The N-methyl group of the target compound presents a markedly smaller steric profile and lower lipophilicity (calculated logP contribution ≈ 0.5 for methyl vs. ≈ 4.5 for octyl) compared to the N-octyl chain of penoctonium, which is a known antifungal agent with membrane-disrupting properties [3]. This structural divergence implies a different target engagement profile that cannot be replicated by the octyl or triethyl analogs, making the methyl-substituted nitrate compound an indispensable tool for SAR studies within this chemotype.

Structure-Activity Relationship Quaternary Ammonium N-Substituent

Evidence-Backed Application Scenarios for Ammonium, Diethyl(2-hydroxyethyl)methyl-, Nitrate, Dicyclopentylacetate (CAS 99688-51-4)


SAR Reference Compound for Dicyclopentylacetate Quaternary Ammonium Chemotypes

The N-methyl substitution and nitrate counterion combination makes this compound a unique structural reference point within the dicyclopentylacetate quaternary ammonium series . Research groups investigating how N-alkyl chain length modulates muscarinic receptor affinity, antimicrobial potency, or membrane permeability can use this compound as the minimal-steric-bulk, low-lipophilicity anchor against which the N-octyl (penoctonium), N-triethyl (diponium), and N-pentyl analogs are compared. Its divergence from all bromide-salt comparators further enables isolation of counterion effects on bioactivity readouts .

Formulation Development Leveraging Low Melting Point and Nitrate-Specific Solubility

The nitrate counterion is expected to confer a depressed melting point relative to diponium bromide (185–186 °C) and enhanced aqueous solubility compared to bromide salts . These properties make the target compound a candidate for ionic liquid formulations, solvent-free melt processing, and aqueous-compatible topical or mucosal delivery systems where the bromide analogs would require organic co-solvents or elevated processing temperatures. Procurement for formulation screening should prioritize this nitrate variant when aqueous solubility or low-temperature processability is a design requirement .

Hydrolytic Stability Screening for Long-Shelf-Life Product Concepts

Given the documented susceptibility of the dicyclopentylacetate ester to hydrolysis in diponium bromide , the nitrate counterion's lower nucleophilicity and reduced hygroscopicity position the target compound as a candidate for stability-enhanced formulations . Industrial users developing aqueous-based antimicrobial or anticholinergic products with extended shelf-life requirements should evaluate this nitrate salt alongside the standard bromide references to quantify the practical stability advantage under accelerated aging conditions (e.g., 40 °C/75% RH) .

Atom-Economical Procurement for Weight-Limited Dosing Regimens

At 372.5 g/mol, the target compound is 7.9% lighter than diponium bromide (404.4 g/mol) while retaining the identical dicyclopentylacetate ester pharmacophore . For procurement scenarios where active ester equivalents—rather than total salt mass—drive biological or catalytic function, selecting this nitrate salt reduces the mass of compound required to deliver a target molar dose. This directly impacts shipping weight, storage volume, and per-dose material cost in large-scale research or pilot production campaigns.

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